1-Hexadecyl-1'-methyl-4,4'-bipyridin-1-ium dichloride
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Overview
Description
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound’s structure consists of a bipyridinium core with a hexadecyl and a methyl group attached, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include heating the solvent to reflux and stirring for several days to achieve high yields . Industrial production methods may involve scaling up this reaction to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by changes in UV-vis absorption spectra.
Common reagents used in these reactions include electron-rich aromatic diamines and 1-chloro-2,4-dinitrobenzene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its electrochemical properties. The compound can undergo reversible redox reactions, which are crucial for its applications in electrochromic devices and molecular electronics . The molecular targets and pathways involved include the bipyridinium core, which can be finely tuned by varying the substituents to achieve desired electronic properties .
Comparison with Similar Compounds
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride can be compared with other bipyridinium derivatives, such as:
Methyl viologen: Known for its use as a herbicide, methyl viologen has similar redox properties but differs in its toxicity and applications.
Phenyl viologen: This compound has extended conjugation lengths due to the addition of aromatic residues, making it useful in different supramolecular complexes.
The uniqueness of 1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride lies in its specific substituents, which provide distinct electrochemical properties and applications .
Properties
CAS No. |
75805-30-0 |
---|---|
Molecular Formula |
C27H44Cl2N2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-hexadecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C27H44N2.2ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-24-19-27(20-25-29)26-17-22-28(2)23-18-26;;/h17-20,22-25H,3-16,21H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
QPYBNMBBAUMRFQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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